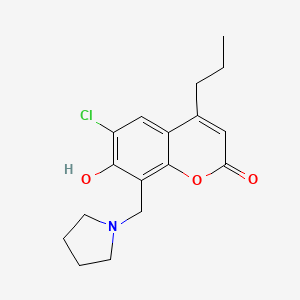![molecular formula C20H21FN2O4S B11303452 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11303452.png)
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-fluorofenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de heterociclos que contienen sulfonilo. Este compuesto se caracteriza por la presencia de un anillo de pirrol, un anillo de furano y un grupo sulfonilo unido a una porción fluorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{3-[(4-fluorofenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida generalmente implica los siguientes pasos:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar a través de la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria en condiciones ácidas.
Introducción del grupo sulfonilo: El grupo sulfonilo se introduce haciendo reaccionar el derivado de pirrol con un cloruro de sulfonilo, como el cloruro de 4-fluorobenzenosulfonilo, en presencia de una base como la trietilamina.
Formación del anillo de furano: El anillo de furano se puede sintetizar a través de la ciclación de un compuesto 1,4-dicarbonílico en condiciones ácidas o básicas.
Acoplamiento de los anillos de pirrol y furano: El paso final implica el acoplamiento de los anillos de pirrol y furano a través de una formación de enlace amida, típicamente utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, reciclaje de solventes y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrol, lo que lleva a la formación de N-óxidos de pirrol.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonilo, convirtiéndolo en un sulfuro o tiol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los agentes de nitración (por ejemplo, ácido nítrico) se utilizan comúnmente para reacciones de sustitución.
Productos principales
Oxidación: N-óxidos de pirrol.
Reducción: Sulfuros o tioles.
Sustitución: Derivados halogenados o nitrados del anillo fluorofenilo.
Aplicaciones Científicas De Investigación
Química medicinal: Puede servir como un compuesto guía para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores involucrados en la inflamación o el cáncer.
Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se puede utilizar como una sonda para estudiar las vías biológicas y los objetivos moleculares asociados con su mecanismo de acción.
Mecanismo De Acción
El mecanismo de acción de N-{3-[(4-fluorofenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el grupo sulfonilo forma fuertes interacciones con los residuos de aminoácidos en los sitios activos de las enzimas, lo que podría inhibir su actividad. La porción fluorofenilo puede mejorar la afinidad de unión y la selectividad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
N-{3-[(4-clorofenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida: Estructura similar pero con un átomo de cloro en lugar de un átomo de flúor.
N-{3-[(4-metilfenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida: Estructura similar pero con un grupo metilo en lugar de un átomo de flúor.
Singularidad
La presencia del átomo de flúor en N-{3-[(4-fluorofenil)sulfonil]-4,5-dimetil-1-(propan-2-il)-1H-pirrol-2-il}furano-2-carboxamida imparte propiedades electrónicas únicas, lo que podría mejorar su actividad biológica y selectividad en comparación con sus análogos. La combinación de los anillos de pirrol y furano también contribuye a su comportamiento químico y reactividad distintos.
Propiedades
Fórmula molecular |
C20H21FN2O4S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21FN2O4S/c1-12(2)23-14(4)13(3)18(19(23)22-20(24)17-6-5-11-27-17)28(25,26)16-9-7-15(21)8-10-16/h5-12H,1-4H3,(H,22,24) |
Clave InChI |
MXZRICOWRWMAKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303370.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303378.png)
![ethyl 4-({[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B11303397.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11303398.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11303399.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
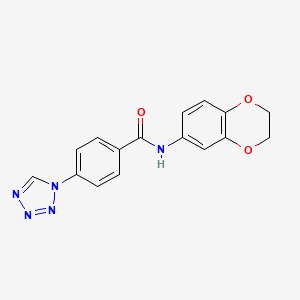
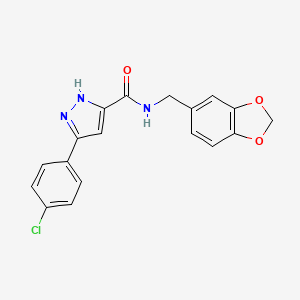
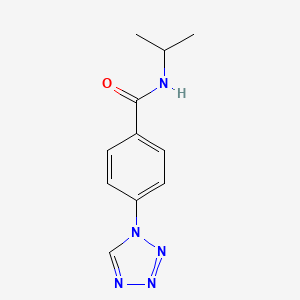
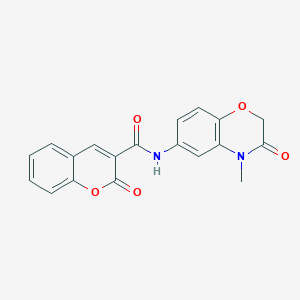

![N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303445.png)
![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)
